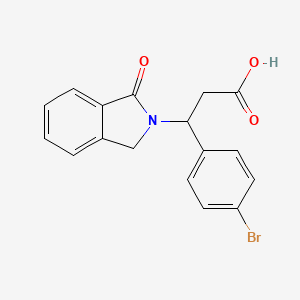

![molecular formula C18H19BrN2OS B2982785 2-((1H-苯并[d]咪唑-2-基)硫代)-1-间甲苯基乙酮氢溴酸盐 CAS No. 1059072-96-6](/img/structure/B2982785.png)

2-((1H-苯并[d]咪唑-2-基)硫代)-1-间甲苯基乙酮氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

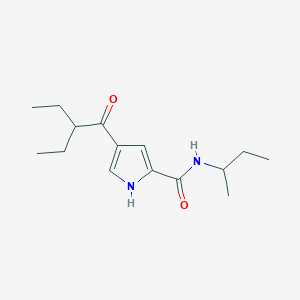

“2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained . This method is general, inexpensive, and versatile .

Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Physical And Chemical Properties Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents .

科学研究应用

钯催化的羰基化合成

已探索相关化合物在钯催化的氧化氨基羰基化条件下的反应性,为功能化苯并咪唑并噻唑的合成提供了一条途径。此过程利用 2-丙-2-炔基硫代-3H-苯并咪唑鎓盐,使其与胺、一氧化碳和氧气反应生成 2-苯并[4,5]咪唑并[2,1-b]噻唑-3-基-N,N-二烷基乙酰胺。该合成的效率证明了该化合物作为复杂有机合成中前体的潜力,产品 X 射线衍射分析支持了这一点 (Veltri 等,2016)。

咪唑和苯并咪唑加成

已开展咪唑和苯并咪唑加成至醌的研究,展示了这些反应如何产生各种取代的氢醌。这项工作阐明了苯并咪唑衍生物的化学性质及其在合成具有重要化学和生物活性的新化合物的潜力 (Escolástico 等,1994)。

噻吩并[2,3-b]-噻吩衍生物的合成

一项研究描述了包含噻吩并[2,3-b]噻吩部分的衍生物的合成,展示了此类化合物的多功能性和可获得性。这项研究表明该化合物在制造具有潜在电子、光学和生物应用的材料中的用途 (Mabkhot 等,2010)。

苯甲基-2-咪唑-1-基乙酸酯的合成和表征

本研究重点关注苯甲基-2-咪唑-1-基乙酸酯的合成和表征,该化合物展示了苯并咪唑衍生物在合成新型化学实体中的广泛适用性。该研究提供了有关创建此类化合物的方法和它们在进一步化学合成中的潜在用途的见解 (Liu Li-li,2011)。

电合成和双功能电催化

已实现咪唑衍生物的电合成,从而开发出多壁碳纳米管修饰的玻碳电极。该电极用作生物分子氧化的有效双功能电催化剂,证明了该化合物在传感器开发和分析应用中的潜力 (Nasirizadeh 等,2013)。

作用机制

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can greatly impact its bioavailability .

Result of Action

It’s known that imidazole derivatives can have various biological activities, such as antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

It’s known that environmental factors can greatly influence the action of a drug .

未来方向

Imidazole and its derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on expanding the range of biological activities of these compounds and exploring their potential in various therapeutic applications .

属性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS.BrH/c1-11-8-12(2)17(13(3)9-11)16(21)10-22-18-19-14-6-4-5-7-15(14)20-18;/h4-9H,10H2,1-3H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSAHHYWIKJFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC3=CC=CC=C3N2)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)

![methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2982704.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)

![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)

methanone](/img/structure/B2982718.png)

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)

![N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2982723.png)

![1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2982724.png)